molecular formula C25H52O2 B563479 Pentacosane-1,4-diol CAS No. 102787-05-3

Pentacosane-1,4-diol

Cat. No.: B563479
CAS No.: 102787-05-3
M. Wt: 384.689
InChI Key: LUBFRLWGFJEAGJ-UHFFFAOYSA-N
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Description

Pentacosane-1,4-diol is a long-chain aliphatic diol with a 25-carbon backbone and hydroxyl groups at positions 1 and 3. For the purpose of this analysis, comparisons will focus on structurally similar diols referenced in the evidence, including aliphatic, aromatic, and alkyne-containing diols. These compounds share functional similarities but differ in chain length, branching, and substituents, leading to distinct physicochemical and biological properties.

Properties

CAS No.

102787-05-3

Molecular Formula

C25H52O2

Molecular Weight

384.689

IUPAC Name

pentacosane-1,4-diol

InChI

InChI=1S/C25H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(27)23-21-24-26/h25-27H,2-24H2,1H3

InChI Key

LUBFRLWGFJEAGJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(CCCO)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Diversity

The following table summarizes key diols from the evidence, highlighting structural differences and applications:

Compound Name Molecular Formula Structure Type Key Properties/Applications References
Pentane-1,4-diol C5H12O2 Aliphatic diol Multifunctional; industrial applications
2-Butyne-1,4-diol C4H6O2 Alkyne diol Cycloaddition reactions, bioactive synthesis
Benzene-1,4-diol derivatives C6H6O2 Aromatic diol Force field studies, electronic energy profiles
Butane-1,4-diol derivatives C4H10O2 Aliphatic diol Plant-derived; lactone synthesis
trans-para-2-Menthene-1,4-diol C10H16O2 Monoterpene derivative Lipophilic; rapid metabolism

Key Comparative Insights

Aromatic Diols: Electronic Properties
  • Benzene-1,4-diol derivatives : Substitution patterns (e.g., bromo or methyl groups) influence electronic energy profiles. Force field studies show that linear derivatives (e.g., BD12, BD13) correlate well with quantum mechanical energies, whereas branched analogs (e.g., TPA, DPNA) exhibit weak correlations due to complex electronic interactions .
Monoterpene-Derived Diols: Metabolic Pathways
  • trans-para-2-Menthene-1,4-diol : As a lipophilic compound, it is rapidly absorbed and metabolized via oxidation and conjugation, akin to flavoring agents in the CG 6, 8, and 31 categories .

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